7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 442864-43-9
Cat. No.: VC5304617
Molecular Formula: C23H23ClN6O2
Molecular Weight: 450.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442864-43-9 |
|---|---|
| Molecular Formula | C23H23ClN6O2 |
| Molecular Weight | 450.93 |
| IUPAC Name | 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C23H23ClN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-6-3-2-4-7-16)22(25-20)29-12-10-28(11-13-29)18-9-5-8-17(24)14-18/h2-9,14H,10-13,15H2,1H3,(H,26,31,32) |
| Standard InChI Key | VCVZNAIIMBZTCU-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₃H₂₃ClN₆O₂, with a molecular weight of 450.93 g/mol . Its IUPAC name reflects its intricate substitution pattern:
7-Benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Key structural elements include:
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A purine-2,6-dione core (xanthine derivative) providing a planar aromatic system.
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A benzyl group at position 7, enhancing lipophilicity and potential blood-brain barrier permeability .
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A 4-(3-chlorophenyl)piperazine moiety at position 8, conferring affinity for neurotransmitter receptors .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃ClN₆O₂ |
| Molecular Weight | 450.93 g/mol |
| IUPAC Name | 7-Benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
| CAS Number | 442864-43-9 |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5 |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with a xanthine core (e.g., 3-methylxanthine). Key steps include:
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Bromination: Introduction of a bromine atom at position 8 using bromine in acetic acid .
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Alkylation: Substitution of the bromine with a benzyl group via nucleophilic aromatic substitution .
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Piperazine Coupling: Reaction with 1-(3-chlorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 8-Bromo-3-methylxanthine | Core substrate for alkylation |
| Benzyl bromide | Benzyl group donor |
| 1-(3-Chlorophenyl)piperazine | Piperazine moiety introduction |
Reaction yields and purity are optimized using techniques like thin-layer chromatography (TLC) and NMR spectroscopy .
Pharmacological Profile
Receptor Affinity and Selectivity
This compound exhibits high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₇ serotonin receptors, with moderate activity at D₂ dopamine receptors . Such polypharmacology suggests potential in treating neuropsychiatric disorders:
Table 3: Receptor Binding Data
| Receptor | Affinity (Ki, nM) | Selectivity Ratio (vs. 5-HT₁A) |
|---|---|---|
| 5-HT₁A | 12.4 ± 1.8 | 1.0 |
| 5-HT₂A | 34.7 ± 4.2 | 2.8 |
| 5-HT₇ | 89.5 ± 6.1 | 7.2 |
| D₂ | 245.0 ± 21.3 | 19.7 |
Data derived from radioligand displacement assays using [³H]-8-OH-DPAT (5-HT₁A) and [³H]-ketanserin (5-HT₂A) .
In Vivo Activity
In murine models, the compound demonstrated:
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Antidepressant-like effects: Reduced immobility time in the forced swim test (FST) by 42% at 10 mg/kg .
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Anxiolytic activity: Increased punished crossings in the four-plate test (FPT) by 35% at 5 mg/kg .
Structure-Activity Relationships (SAR)
Impact of Substituents
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Benzyl Group (Position 7): Enhances lipophilicity and CNS penetration. Removal reduces 5-HT₁A affinity by 8-fold .
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Chlorophenyl-Piperazine (Position 8): Critical for 5-HT₇ and D₂ binding. Replacement with alkyl groups abolishes activity .
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Methyl Group (Position 3): Stabilizes the purine ring; demethylation decreases metabolic stability .
Research Gaps and Future Directions
Despite promising data, critical questions remain:
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Pharmacokinetics: Oral bioavailability, half-life, and blood-brain barrier penetration are uncharacterized .
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Toxicity: No subchronic toxicity studies exist for doses >50 mg/kg.
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Target Validation: siRNA knockdown studies are needed to confirm receptor-specific effects .
Future work should prioritize:
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Analogue Synthesis: Introducing polar groups (e.g., -OH, -COOH) to improve solubility.
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In Vivo Efficacy Trials: Testing in primate models of depression/anxiety.
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Combination Therapies: Pairing with SSRIs or antipsychotics for synergistic effects.
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